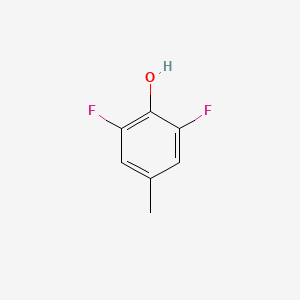

2,6-Difluoro-4-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLMUKFUXHUZRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353557-38-7 | |

| Record name | 2,6-difluoro-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2,6-Difluoro-4-methylphenol (CAS 353557-38-7)

Executive Summary

2,6-Difluoro-4-methylphenol (CAS 353557-38-7), often referred to as 2,6-difluoro-p-cresol, is a specialized fluorinated intermediate critical to the development of metabolically stable pharmaceuticals, agrochemicals, and advanced liquid crystal materials.

Its structural uniqueness lies in the strategic placement of fluorine atoms at the ortho positions (2,6) relative to the hydroxyl group. This substitution pattern dramatically alters the electronic profile of the phenol, significantly lowering its pKa compared to non-fluorinated analogues and increasing its lipophilicity. For drug developers, this molecule serves as a potent bioisostere for p-cresol, offering a mechanism to block metabolic oxidation at the ortho positions while modulating hydrogen-bond donor (HBD) acidity.

This guide provides a comprehensive technical analysis of the compound’s properties, validated synthetic routes, and application protocols, designed to support researchers in high-precision synthesis and lead optimization.

Chemical Identity & Physicochemical Profiling[1]

Understanding the "Fluorine Effect" is prerequisite to utilizing this intermediate. The electron-withdrawing nature of the two fluorine atoms exerts a strong inductive effect (-I), acidifying the phenolic proton. However, the para-methyl group provides a compensatory electron-donating effect (+I), fine-tuning the pKa to a range distinct from both p-cresol and 2,6-difluorophenol.

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| CAS Number | 353557-38-7 | Verified Identity |

| IUPAC Name | This compound | |

| Synonyms | 2,6-Difluoro-p-cresol; 4-Methyl-2,6-difluorophenol | |

| Molecular Formula | C₇H₆F₂O | |

| Molecular Weight | 144.12 g/mol | |

| Physical State | Solid (Low Melting) | Often appears as a white to pale yellow crystalline mass or fused solid. |

| Melting Point | 45–50 °C (Estimated) | Based on structural interpolation between 2,6-difluorophenol (42°C) and p-cresol (35°C). |

| Boiling Point | ~170–175 °C | Predicted at 760 mmHg. |

| Acidity (pKa) | 7.4 – 7.8 (Predicted) | Significantly more acidic than p-cresol (10.3) due to ortho-F substitution. |

| LogP | ~2.1 | Enhanced lipophilicity vs. p-cresol (1.9). |

| Solubility | Soluble in MeOH, DCM, DMSO | Limited water solubility; soluble in alkaline aqueous solutions. |

Synthetic Routes & Manufacturing[2][3][4]

For research and scale-up, two primary pathways are employed.[1][2] The choice depends on the availability of starting materials (2,6-difluorophenol vs. 3,5-difluorotoluene).

Route A: The "Green" Pathway (Hydroxymethylation/Reduction)

This route is preferred for laboratory synthesis due to milder conditions and the avoidance of potentially explosive diazonium intermediates. It utilizes 2,6-difluorophenol, which is commercially abundant.

-

Formylation: Reaction of 2,6-difluorophenol with formaldehyde (or paraformaldehyde) under basic conditions introduces a hydroxymethyl group at the para position (the only open active site).

-

Reduction: The resulting 4-(hydroxymethyl)-2,6-difluorophenol is reduced to the methyl group via catalytic hydrogenolysis (Pd/C, H₂) or chemical reduction (e.g., triethylsilane/TFA).

Route B: The "Classical" Pathway (Diazotization)

Used historically or when aniline precursors are available.

-

Precursor: Start with 2,6-difluoro-4-methylaniline.

-

Diazotization: Formation of the diazonium salt using NaNO₂/H₂SO₄ at 0°C.

-

Hydrolysis: Thermal decomposition of the diazonium salt in aqueous acid to yield the phenol.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree and flow for Route A, the most robust method for modern labs.

Caption: Figure 1. Preferred synthetic workflow via hydroxymethylation, avoiding hazardous diazonium processing.

Applications in Drug Discovery & Medicinal Chemistry[6][7]

The strategic value of this compound lies in its ability to modulate the physicochemical and metabolic properties of a drug scaffold.

Metabolic Blocking (The "Fluorine Shield")

In non-fluorinated phenols (like p-cresol), the ortho positions are highly susceptible to Phase I metabolic oxidation by Cytochrome P450 enzymes, leading to catechol formation and subsequent clearance or toxicity (quinone formation).

-

Mechanism: Replacing ortho-hydrogens with fluorine atoms (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot.

-

Result: Extended half-life (t1/2) and reduced formation of reactive metabolites.

Bioisosterism & pKa Modulation

The acidity of the phenolic hydroxyl is critical for ligand-target binding (H-bond interactions).

-

pKa Shift: The pKa drop from ~10.3 (p-cresol) to ~7.6 (this compound) means a significant fraction of the molecule may exist as the phenolate anion at physiological pH (7.4).

-

Binding Affinity: This can strengthen ionic interactions with positively charged residues (e.g., Arginine, Lysine) in the binding pocket of enzymes or receptors.

Caption: Figure 2. Mechanistic impact of 2,6-difluoro substitution on metabolic stability.

Experimental Protocol: O-Alkylation (Ether Synthesis)

Objective: Synthesis of an aryl ether derivative using this compound. This is a common derivatization in SAR (Structure-Activity Relationship) studies.

Rationale: Due to the enhanced acidity of the phenol (pKa ~7.6), weaker bases can be used compared to non-fluorinated phenols, minimizing side reactions.

Materials

-

Alkyl Bromide/Iodide (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous ACN (5 mL).

-

Deprotonation: Add K₂CO₃ (2.0 mmol) in one portion. Stir at room temperature for 15 minutes.

-

Observation: The mixture may turn slightly yellow as the phenoxide forms.

-

-

Addition: Add the Alkyl Halide (1.1 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂) for 4–6 hours.

-

Monitoring: Check progress via TLC (eluent: Hexanes/EtOAc). The starting phenol will be more polar than the ether product.

-

-

Work-up: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (Silica gel).

Self-Validating Checkpoint:

-

1H NMR: Look for the disappearance of the phenolic -OH singlet (typically broad, >5 ppm) and the appearance of the alkyl ether protons.

-

19F NMR: The chemical shift of the fluorine atoms will shift slightly upon O-alkylation, providing a clear diagnostic marker distinct from the starting material.

Safety & Handling (HSE)

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed or in contact with skin.

-

Corrosivity: Causes severe skin burns and eye damage.

Handling Protocol:

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle only in a functioning fume hood.

-

Skin Contact: Phenols can penetrate skin rapidly and cause systemic toxicity and chemical burns. In case of contact, immediately wash with PEG 300 or large amounts of water.

-

Storage: Store in a cool, dry place under nitrogen. Phenols can oxidize over time, turning pink/brown; however, the fluorinated analog is more resistant to oxidation than p-cresol.

References

-

PubChem. "this compound Compound Summary." National Library of Medicine. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.[7] [Link][7]

-

Fujimoto, T., et al. (2019). "Regioselective Difunctionalization of 2,6-Difluorophenols." Kyoto University Research. [Link]

Sources

- 1. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C7H6F2O) [pubchemlite.lcsb.uni.lu]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. archpdfs.lps.org [archpdfs.lps.org]

- 7. chemrxiv.org [chemrxiv.org]

2,6-Difluoro-p-cresol chemical structure and molecular weight

The following technical guide provides an in-depth analysis of 2,6-Difluoro-p-cresol, structured for researchers and drug development professionals.

Chemical Identity, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

2,6-Difluoro-p-cresol (2,6-Difluoro-4-methylphenol) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of agrochemicals, liquid crystals, and pharmaceutical compounds.[1] Characterized by the presence of two fluorine atoms at the ortho positions relative to the hydroxyl group, this compound exhibits distinct electronic and steric properties compared to its non-fluorinated parent, p-cresol.[1] Its increased acidity and metabolic stability make it a valuable bioisostere in drug design, particularly for blocking metabolic "soft spots" on aromatic rings.

Chemical Identity & Structural Analysis[1][2][3][4]

The structure of 2,6-Difluoro-p-cresol consists of a toluene core with a hydroxyl group at position 1 and fluorine atoms at positions 2 and 6.[1] The symmetry of the fluorine substitution creates a unique electronic environment for the hydroxyl proton.[1]

| Parameter | Data |

| IUPAC Name | This compound |

| Common Synonyms | 2,6-Difluoro-p-cresol; 4-Methyl-2,6-difluorophenol |

| CAS Registry Number | 353557-38-7 |

| Molecular Formula | C₇H₆F₂O |

| SMILES | Cc1cc(F)c(O)c(F)c1 |

| InChI Key | VNLMUKFUXHUZRK-UHFFFAOYSA-N |

Structural Implications (The "Ortho Effect")

The placement of fluorine atoms at the 2 and 6 positions exerts a significant Inductive Effect (-I) on the hydroxyl group.[1]

-

Acidity: The electron-withdrawing nature of fluorine stabilizes the phenoxide anion, making 2,6-difluoro-p-cresol significantly more acidic (lower pKa) than p-cresol.[1]

-

Hydrogen Bonding: The ortho-fluorines can act as weak hydrogen bond acceptors, potentially forming intramolecular hydrogen bonds with the hydroxyl group, which influences lipophilicity (LogP) and membrane permeability.[1]

Physicochemical Properties[1][2][4][5][6][8][9][10]

The following data represents the core physical constants required for experimental handling and process design.

| Property | Value / Description | Note |

| Molecular Weight | 144.12 g/mol | Calculated based on standard atomic weights.[1] |

| Physical State | Solid (Crystalline powder) | Typically white to off-white.[1] |

| Melting Point | 45–50 °C (Estimate) | Low-melting solid; often requires refrigeration.[1] |

| Boiling Point | ~165 °C (Predicted) | At 760 mmHg.[1] |

| pKa | ~7.3 – 7.8 | More acidic than p-cresol (pKa ~10.3).[1] |

| LogP | ~2.1 | Moderate lipophilicity.[1] |

| Solubility | Soluble in MeOH, DMSO, DCM | Sparingly soluble in water. |

Synthetic Routes & Manufacturing[1]

The synthesis of 2,6-difluoro-p-cresol is non-trivial due to the need for regioselective fluorination.[1] The most reliable laboratory and industrial route involves the Diazotization-Hydrolysis of the corresponding aniline precursor.[1] Direct fluorination of p-cresol is often avoided due to poor selectivity and the formation of poly-fluorinated byproducts.[1]

Synthesis Workflow (Diazotization Route)

The following diagram illustrates the conversion of 2,6-difluoro-4-methylaniline to the target phenol.

Figure 1: Standard synthetic pathway via diazonium salt hydrolysis.[1] This route ensures the preservation of the methyl group and the specific fluorine orientation.[1]

Detailed Protocol: Diazotization-Hydrolysis[1][11]

-

Reagents: 2,6-Difluoro-4-methylaniline (1.0 eq), Sulfuric Acid (H₂SO₄), Sodium Nitrite (NaNO₂).[1]

-

Formation of Diazonium Salt: Dissolve the aniline in dilute H₂SO₄. Cool to 0–5°C in an ice bath. Add aqueous NaNO₂ dropwise, maintaining temperature <5°C to prevent decomposition.

-

Hydrolysis: Transfer the cold diazonium solution slowly into a boiling solution of dilute H₂SO₄. The diazonium group (-N₂⁺) is replaced by a hydroxyl group (-OH) with the evolution of nitrogen gas.[1]

-

Isolation: Steam distill the product or extract with dichloromethane (DCM).[1] Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallization from hexanes or sublimation.[1]

Applications in Drug Discovery[1]

In medicinal chemistry, 2,6-difluoro-p-cresol serves as a strategic building block for Bioisosteric Replacement .[1]

Metabolic Blocking

The para-methyl group of p-cresol is a common site for metabolic oxidation (by Cytochrome P450 enzymes) to a carboxylic acid or alcohol.[1]

-

Strategy: While the methyl group is the target, the flanking fluorines in 2,6-difluoro-p-cresol sterically hinder the approach of metabolic enzymes and electronically deactivate the ring, potentially increasing the metabolic half-life (

) of the drug molecule.[1]

Bioisosteric Mapping

The following diagram visualizes how the fluorinated analog modifies the physicochemical space compared to the parent compound.

Figure 2: Impact of 2,6-difluoro substitution on pharmacological properties.[1]

Analytical Characterization

To validate the identity of 2,6-difluoro-p-cresol, researchers should look for the following spectral signatures.

¹H NMR (Proton NMR)

-

Solvent: CDCl₃ or DMSO-d₆.[1]

-

δ ~2.3 ppm (Singlet, 3H): Methyl group (-CH₃).[1] Note: May appear as a triplet if long-range coupling (

) is resolved.[1] -

δ ~6.7 ppm (Doublet, 2H): Aromatic protons at positions 3 and 5. The coupling constant (

) is typically large (~8-10 Hz).[1] -

δ ~5.0–9.0 ppm (Broad Singlet, 1H): Hydroxyl proton (-OH).[1] Shift is highly concentration and solvent-dependent.[1]

¹⁹F NMR (Fluorine NMR)

-

Signal: Single peak (Singlet or Multiplet depending on proton decoupling).

-

Shift: Typically around -130 to -140 ppm (relative to CFCl₃), characteristic of ortho-fluorinated phenols.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

-

Skin/Eye Irritation: Causes skin irritation and serious eye irritation.[1]

-

Specific Target Organ Toxicity: May cause respiratory irritation.[1]

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust/vapors.[1]

-

Storage: Store in a refrigerator (2–8°C) under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, as phenols can darken over time.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10046346, this compound.[1] Retrieved from [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (Contextual grounding for bioisosterism). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 2,6-Difluoro-4-methylphenol

[1]

Part 1: Executive Summary & Physicochemical Profile[1]

2,6-Difluoro-4-methylphenol (CAS 353557-38-7 ) is a specialized fluorinated building block used primarily in the synthesis of bioactive compounds and liquid crystals.[1] Its solubility behavior is governed by a "push-pull" electronic environment: the electron-withdrawing fluorine atoms at the ortho positions significantly increase the acidity of the phenolic hydroxyl group compared to non-fluorinated cresols, while the para-methyl group provides a lipophilic anchor.

Understanding this compound's solubility requires moving beyond simple "like dissolves like" heuristics to an analysis of Hydrogen Bond Acidity (HBA), Dipolarity, and pKa shifts.[2]

Core Physicochemical Data

| Property | Value / Description | Source/Rationale |

| CAS Registry | 353557-38-7 | Verified Identifier |

| Molecular Formula | C₇H₆F₂O | MW: 144.12 g/mol |

| Physical State | Solid (Crystalline Powder) | Ambient conditions |

| LogP (Predicted) | ~1.98 | Moderate Lipophilicity [1] |

| pKa (Estimated) | 7.4 – 7.8 | Acidic shift due to ortho-F inductive effect (vs. p-cresol pKa ~10.[1][3][4][5]3) [2] |

| H-Bond Donor | 1 (Phenolic OH) | High acidity enhances donor strength |

| H-Bond Acceptor | 3 (O, F, F) | Fluorine acts as a weak acceptor |

Part 2: Solubility Landscape & Solvent Selection[1]

The solubility of this compound is dictated by the competition between its polar phenolic head and its lipophilic fluorinated/methylated body.[1] The ortho-fluorine atoms create an "electronic shield" that can weaken intermolecular hydrogen bonding compared to non-fluorinated phenols, often resulting in higher solubility in aprotic solvents than expected.[1][2]

Primary Solvent Classes

The following table categorizes solvents based on their interaction mechanism with the solute.

| Solvent Class | Solubility Rating | Interaction Mechanism | Recommended Use |

| Polar Aprotic | Excellent | Dipole-dipole; H-bond acceptance from phenol OH.[1] | DMSO, DMF: Ideal for stock solutions (>100 mM) and biological assays.[1][2] |

| Polar Protic | Good to High | Strong H-bonding network.[1][2] | Ethanol, Methanol: Preferred for crystallization and transfers.[2] |

| Ketones/Ethers | High | Oxygen lone pairs accept H-bond from acidic phenol.[1][2] | Acetone, THF: Excellent for reaction media; easy removal.[1][2] |

| Chlorinated | Moderate/High | Dispersion forces + weak polarity.[1][2] | DCM, Chloroform: Standard extraction solvents.[1][2] |

| Aromatics | Moderate | Toluene: Good for elevated temperature reactions.[1][2] | |

| Aliphatics | Low | Weak dispersion forces only.[1][2] | Hexanes, Heptane: Antisolvents for precipitation/crystallization.[1][2] |

| Aqueous | pH Dependent | Ionization dependent.[1][2] | Water: Insoluble at neutral pH; Soluble at pH > 8.[1][2]0. |

The "Fluorine Effect" on Solubility

Unlike non-fluorinated phenols, the 2,6-difluoro substitution pattern lowers the pKa significantly (approx.[2] 7.6 vs 10.3 for p-cresol).[1]

-

Implication: In basic organic solvents (e.g., Pyridine) or aqueous buffers above pH 8.0, the compound exists largely as the phenolate anion .[2]

-

Solubility Boost: This ionization dramatically increases solubility in water and polar media but renders the compound insoluble in non-polar organic layers during extraction if the pH is not controlled.[1][2]

Thermodynamic Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Extraction vs. Crystallization).

Figure 1: Decision matrix for solvent selection based on process requirements and ionization state.

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solution (50 mM)

Objective: Create a stable stock solution for biological screening or analytical standards. Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol.[1][2]

-

Weighing: Accurately weigh 72.1 mg of this compound.

-

Solvent Addition: Add 5.0 mL of high-purity DMSO (anhydrous preferred) or Ethanol.

-

Dissolution: Vortex for 30–60 seconds. The solid should dissolve rapidly at room temperature.[1][2]

-

Dilution: Add solvent to a final volume of 10.0 mL to achieve exactly 50 mM.

-

Storage: Store at -20°C. The solution is stable, but avoid repeated freeze-thaw cycles.

Protocol B: Acid-Base Extraction Strategy

Objective: Purify the compound from non-acidic impurities (e.g., non-phenolic side products).[1]

-

Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

-

Basic Wash (Extraction): Wash the organic layer with 5% NaHCO₃ or 1M NaOH .[1][2]

-

Acidification: Carefully acidify the aqueous layer with 1M HCl until pH < 4.[1][2]

-

Re-extraction: Extract the acidified aqueous layer with fresh DCM or EtOAc .[1][2]

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Part 4: Safety & Handling

-

Corrosivity/Irritation: Fluorinated phenols are skin and eye irritants.[1][2] Direct contact can cause burns.[1][2] Wear nitrile gloves and safety goggles.[1][2]

-

Volatility: While solid, the compound may sublime slightly under high vacuum or heat.[2] Use a fume hood.[1][2]

-

Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for salt formation).[1][2]

References

-

University of Tartu. (2019).[1][2] Aqueous pKa values of fluorinated phenols. Journal of Physical Organic Chemistry. (Data extrapolated from 2,6-difluorophenol benchmark). Retrieved from [Link]

-

PubChem. (2023).[1][2] Compound Summary: 2,6-Difluorophenol (Analogous Structure).[1][6][7] Retrieved from [Link][1]

Sources

- 1. 2,6-Difluorophenol | C6H4F2O | CID 94392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 353557-38-7 [sigmaaldrich.com]

- 3. 2-Fluoro-4-methylphenol | C7H7FO | CID 2778485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Difluorophenol | 28177-48-2 [chemicalbook.com]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

Rational Design in Medicinal Chemistry: A Technical Analysis of 2,6-Difluorophenol vs. 2,6-Difluoro-4-methylphenol

Executive Summary

In the realm of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into aromatic systems is a foundational technique for modulating physicochemical properties. This whitepaper provides an in-depth comparative analysis of two closely related but functionally distinct fluorinated building blocks: 2,6-Difluorophenol (2,6-DFP) and 2,6-Difluoro-4-methylphenol (2,6-DF-4-MP) . By examining their structural differences, we elucidate the causality behind their distinct chemical behaviors, metabolic stabilities, and applications in rational drug design.

Physicochemical Profiling

A fundamental principle in drug design is that minor structural modifications can yield profound changes in a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The addition of a single methyl group at the para position of 2,6-DFP transforms it into 2,6-DF-4-MP, significantly altering its reactivity and physical properties.

Quantitative Comparison Table

| Property | 2,6-Difluorophenol | This compound |

| CAS Number | 1[1] | |

| Molecular Formula | C₆H₄F₂O | C₇H₆F₂O |

| Molecular Weight | 130.09 g/mol | 144.12 g/mol |

| pKa (approximate) | 7.12 | ~7.2 - 7.4 |

| Boiling Point | 59-61 °C (at 17 mmHg) | Not explicitly reported |

| Physical State (RT) | Low-melting solid (38-41 °C) | Solid powder |

| Para-Position | Unsubstituted (Reactive) | Methylated (Blocked) |

Mechanistic Causality in Drug Design

The Ortho-Fluorine Effect and Bioisosterism

The utility of 2,6-DFP in medicinal chemistry largely stems from its ability to act as a 2[2]. The two highly electronegative fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect on the phenolic hydroxyl group.

Causality: This inductive effect lowers the pKa of the phenol from approximately 9.8 (unsubstituted) to 7.12. At a physiological pH of 7.4, a significant fraction of 2,6-DFP exists in its ionized (phenolate) form. This allows it to mimic the electrostatic interactions of a carboxylate group (e.g., in GABA analogues) while maintaining a higher overall lipophilicity due to the diffuse charge and the lipophilic nature of the C-F bonds. This delicate balance facilitates3 compared to native carboxylic acids[3].

The Para-Methyl Advantage: Metabolic and Chemical Blocking

While 2,6-DFP is a potent bioisostere, its unsubstituted para position presents a chemical liability. Phenols with free para positions are highly susceptible to oxidative coupling. In the presence of oxidizing agents or specific catalysts (like Fe-salen complexes), 2,6-DFP readily undergoes 4 to form poly(2,6-difluoro-1,4-phenylene oxide)[4]. In vivo, this translates to a vulnerability to CYP450-mediated phase I metabolism, potentially leading to the formation of reactive quinone species.

Causality: The synthesis of 2,6-DF-4-MP introduces a methyl group at this critical para position. This modification provides steric hindrance and chemically blocks the site from oxidative attack. Consequently, 2,6-DF-4-MP cannot undergo para-directed oxidative polymerization, rendering it significantly more stable in oxidative environments and altering its metabolic fate.

Structural evolution from Phenol to this compound and functional outcomes.

Experimental Protocols and Workflows

To empirically validate the distinct chemical properties of these two compounds, researchers rely on robust, self-validating experimental protocols.

Synthesis of 2,6-Difluorophenol via Selective Demethylation

This protocol details the synthesis of 2,6-DFP from 2,6-difluoroanisole, utilizing a mild ether cleavage mechanism that preserves the strong C-F bonds.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 33.9 mmol (4.00 mL) of 2,6-difluoroanisole in 50 mL of anhydrous acetonitrile.

-

In Situ Reagent Generation: Sequentially add 102 mmol (8.80 mL) of trimethylchlorosilane (TMSCl) and 100 mmol (15.0 g) of sodium iodide (NaI).

-

Causality: TMSCl and NaI react in situ to form trimethylsilyl iodide (TMSI), a highly selective reagent that cleaves the methyl ether without requiring harsh acidic conditions that might degrade the aromatic ring.

-

-

Reaction Incubation: Heat the reaction mixture to 100 °C under reflux for 5 hours.

-

Workup: Cool to room temperature and remove the solvent under reduced pressure. Add 40 mL of water to quench the reaction and extract the aqueous layer with dichloromethane (3x 30 mL).

-

Purification: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate. Following filtration and solvent evaporation, purify the crude product via column chromatography (eluent: petroleum ether/ethyl acetate, 6:1 v/v) to yield 4[4].

Oxidative Polymerization Assay (Self-Validating Protocol)

This assay serves as a self-validating system to prove the steric blocking efficacy of the para-methyl group in 2,6-DF-4-MP.

Step-by-Step Methodology:

-

Substrate Preparation: Prepare separate 0.1 M solutions of 2,6-DFP and 2,6-DF-4-MP in a suitable organic solvent (e.g., ethanol or toluene).

-

Catalyst Addition: Introduce 1 mol% of an Fe-salen complex (Fe-N,N′-bis(salicylidene)ethylenediamine) to both solutions.

-

Oxidation Initiation: Slowly add an excess of hydrogen peroxide (H₂O₂) dropwise to act as the oxidizing agent.

-

Monitoring: Incubate at 25°C and monitor the reaction via UV-Vis spectroscopy and visual inspection.

-

Validation Outcome: The 2,6-DFP solution will rapidly increase in viscosity and precipitate poly(2,6-difluoro-1,4-phenylene oxide) due to unrestricted para-coupling. Conversely, the 2,6-DF-4-MP solution will remain monomeric, definitively proving that the para-methyl group prevents oxidative polymerization.

-

Step-by-step workflow for the oxidative polymerization assay of fluorinated phenols.

References

-

Sigma-Aldrich. this compound | 353557-38-7.

-

Sigma-Aldrich. 2,6-Difluorophenol 98 28177-48-2.1

-

PubChem. 2,6-Difluorophenol | C6H4F2O | CID 94392.5

-

PubMed Central (PMC). In silico studies, X-ray diffraction analysis and biological investigation of fluorinated pyrrolylated-chalcones in zebrafish epilepsy models.2

-

ChemicalBook. 2,6-Difluorophenol | 28177-48-2.4

-

Annual Reviews. METABOLISM OF FLUORINE-CONTAINING DRUGS.3

Sources

- 1. 2,6-二氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. In silico studies, X-ray diffraction analysis and biological investigation of fluorinated pyrrolylated-chalcones in zebrafish epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. 2,6-Difluorophenol | 28177-48-2 [chemicalbook.com]

- 5. 2,6-Difluorophenol | C6H4F2O | CID 94392 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Deployment of Fluorinated p-Cresol Derivatives in Medicinal Chemistry

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic profiles remains the most formidable bottleneck in drug discovery. Among the myriad of structural modifications available to medicinal chemists, the strategic incorporation of fluorine stands as a privileged tactic. This technical guide explores the mechanistic rationale, physicochemical profiling, and experimental validation of fluorinated p-cresol (4-methylphenol) derivatives. By acting as bioisosteres and metabolic shields, these derivatives—ranging from ring-fluorinated analogs (e.g., 2-fluoro-p-cresol) to side-chain variants (e.g., 4-(trifluoromethyl)phenol)—offer profound control over a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanistic Rationale: The "Why" Behind Fluorination

As an Application Scientist evaluating lead compounds, the decision to introduce a fluorine atom into a p-cresol scaffold is never arbitrary; it is a calculated manipulation of electron density and steric bulk.

pKa Modulation and Target Engagement

The introduction of fluorine atoms into small molecules can significantly modulate acidity and lipophilicity, alter conformational preferences, and enhance membrane permeability[1]. Because fluorine is the most electronegative element, its inductive electron-withdrawing effect (-I effect) profoundly impacts adjacent functional groups. For instance, substituting a fluorine atom at the ortho position of p-cresol (yielding 2-fluoro-4-methylphenol) lowers the pKa of the phenolic hydroxyl group from approximately 10.1 to 8.7.

Causality in Design: Why does this matter? At physiological pH (7.4), a lower pKa increases the molar fraction of the ionized phenolate state. This can exponentially strengthen ion-dipole interactions or hydrogen bonding networks within a target protein's binding pocket, directly translating to enhanced binding affinity. Furthermore, 2-fluoro-p-cresol demonstrates significant changes in chemical shift in aprotic solvents upon increasing solvent polarity, making it highly responsive in structural studies[2].

Lipophilicity and Membrane Permeability

Strategic replacement of one or more hydrogen atoms with fluorine atom(s) is a common tactic to improve potency and modulate parameters such as metabolic stability[3]. While a single aromatic C-F substitution typically increases the partition coefficient (logP) by a modest 0.2–0.4 units, converting the para-methyl group to a trifluoromethyl (-CF3) group induces a massive lipophilic shift. Incorporating the trifluoromethyl group into organic compounds is crucial in modern drug design, affecting the compound's lipophilicity, solubility, stability, molecular conformation, and pKa[4].

Metabolic Shielding

Unsubstituted p-cresol scaffolds are highly susceptible to Phase I Cytochrome P450 (CYP450) metabolism, specifically aromatic hydroxylation and benzylic oxidation, which can lead to reactive quinone methide intermediates. The C-F bond is significantly stronger than the C-H bond (116 kcal/mol vs. 99 kcal/mol). By placing fluorine at metabolically labile sites, we create a "metabolic shield" that blocks oxidation without adding prohibitive steric bulk (the van der Waals radius of fluorine is 1.47 Å, closely mimicking hydrogen's 1.20 Å).

Metabolic shielding mechanism of fluorinated p-cresol derivatives against CYP450 oxidation.

Physicochemical Profiling of Key Derivatives

The fluorination pattern and degree significantly influence lipophilicity, sometimes leading to counterintuitive values[5]. To guide synthetic efforts, we must quantify these physicochemical shifts. The table below summarizes the core metrics driving the selection of specific fluorinated p-cresol building blocks.

| Compound | Substitution Pattern | Estimated pKa (Phenolic OH) | Estimated logP | Primary Medicinal Application |

| p-Cresol | None (Baseline) | ~10.1 | 1.94 | Baseline scaffold; high clearance liability. |

| 2-Fluoro-p-cresol | Ring (ortho to OH) | ~8.7 | 2.10 | pKa tuning; |

| 3-Fluoro-p-cresol | Ring (meta to OH) | ~9.3 | 2.15 | Steric blocking of aromatic hydroxylation. |

| 4-(Trifluoromethyl)phenol | Side-chain (CF | ~8.6 | 2.80 | Extreme lipophilicity enhancement; bioisostere. |

Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol utilized in lead optimization must be a self-validating system. This means incorporating internal controls that confirm the assay's operational success independently of the experimental variable.

Protocol 1: High-Throughput Microsomal Stability Assay

Purpose: To empirically validate the metabolic shielding effect of fluorine substitution on the p-cresol scaffold.

Causality: We utilize Human Liver Microsomes (HLM) supplemented with NADPH to isolate Phase I CYP450 metabolism. By comparing the intrinsic clearance (

Step-by-Step Methodology:

-

Preparation of Incubation Matrix: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl

. -

Compound Spiking: Prepare 1 µM solutions of the test compound (e.g., 3-fluoro-p-cresol) and a positive control (Verapamil, to validate enzymatic activity) in the buffer. Self-Validation: If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be rejected.

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Time-Course Sampling & Quenching: At intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

-

Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

) and intrinsic clearance.

Protocol 2: Protein-Observed F NMR (PrOF NMR) Binding Assay

Purpose: To detect weak fragment binding and allosteric modulation using 2-fluoro-p-cresol as a reporter.

Causality: The

Step-by-Step Methodology:

-

Protein Preparation: Dialyze the target protein into a fluorine-free buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4, 10% D

O for NMR lock). -

Ligand Titration: Prepare a stock solution of 2-fluoro-p-cresol in DMSO-

. Titrate the ligand into the protein sample (maintaining final DMSO < 2% to prevent protein denaturation). -

NMR Acquisition: Acquire 1D

F NMR spectra using a proton-decoupled sequence. Self-Validation: Include a trace amount of trifluoroacetic acid (TFA) in a coaxial insert as an external chemical shift reference (-76.55 ppm). If the TFA peak shifts, the magnetic field is drifting, invalidating the target's chemical shift perturbation (CSP). -

Data Processing: Monitor the line broadening and CSP of the 2-fluoro-p-cresol peak. A downfield or upfield shift indicates successful target engagement and desolvation of the fluorine atom.

Decision matrix for optimizing p-cresol scaffolds using targeted fluorine substitution.

Conclusion

The integration of fluorinated p-cresol derivatives into a medicinal chemistry pipeline is a masterclass in physicochemical tuning. By understanding the precise causality between fluorine placement and macroscopic ADME properties—whether it is lowering the pKa via an ortho-fluoro substitution or driving massive lipophilic gains via a para-trifluoromethyl group—scientists can rationally design molecules that survive the rigorous gauntlet of clinical development.

References

-

Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at:[Link]

-

Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. National Institutes of Health (NIH) / PubMed. Available at:[Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Experimental and Laboratory Sciences. Available at:[Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. National Science Foundation (NSF) Public Access Repository. Available at:[Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,6-Difluoro-4-methylphenol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 2,6-difluoro-4-methylphenol, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, a reasoned approach to its synthesis, its anticipated spectroscopic signature, and its strategic applications in the development of novel therapeutics. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of this compound.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound featuring a phenol backbone with two fluorine atoms ortho to the hydroxyl group and a methyl group in the para position. These substitutions impart unique electronic and steric properties that are highly valuable in the design of bioactive molecules.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 353557-38-7 | [1] |

| Molecular Formula | C₇H₆F₂O | [1] |

| InChIKey | VNLMUKFUXHUZRK-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=CC(=C(C(=C1)F)O)F | [2] |

A PubChemLite entry exists for this compound, and a related PubChem Compound ID (CID) is 17838050.[2]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 144.12 g/mol | [1] |

| Monoisotopic Mass | 144.03867 Da | [2] |

| XlogP (Predicted) | 2.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |

| Physical Form | Solid (predicted) | - |

| Storage | 4°C, stored under nitrogen | [1] |

The presence of the two electron-withdrawing fluorine atoms increases the acidity of the phenolic proton compared to p-cresol. This modulation of pKa can be critical in establishing specific interactions with biological targets.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-methylphenol (1.0 equivalent) and acetonitrile as the solvent.

-

Stir the mixture at room temperature under a nitrogen atmosphere until the 4-methylphenol is completely dissolved.

-

-

Fluorination:

-

In a separate flask, dissolve Selectfluor® (N-fluorobis(phenyl)sulfonimide) (2.2 equivalents) in acetonitrile.

-

Slowly add the Selectfluor® solution to the 4-methylphenol solution dropwise over a period of 30-60 minutes. The addition is exothermic, and the temperature should be maintained below 40°C, using an ice bath if necessary.

-

Rationale: Phenols are activated towards electrophilic aromatic substitution. The hydroxyl group directs electrophiles to the ortho and para positions. Since the para position is blocked by the methyl group, substitution will occur at the two ortho positions. Selectfluor® is a widely used, effective, and relatively safe electrophilic fluorinating agent. Using slightly more than two equivalents ensures difluorination.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.

-

Self-Validation and Trustworthiness: This protocol incorporates standard and well-documented organic synthesis techniques. The progress of the reaction can be reliably monitored by standard analytical methods. The final product's identity and purity should be confirmed by NMR spectroscopy, mass spectrometry, and IR spectroscopy, as detailed in the following section.

Spectroscopic Analysis (Predicted)

Experimental spectra for this compound are not widely available. However, a detailed prediction of its spectroscopic signature can be made based on the analysis of its functional groups and data from similar compounds.

¹H NMR Spectroscopy:

-

Aromatic Protons (Ar-H): A singlet is expected for the two equivalent aromatic protons. The chemical shift will be influenced by the deshielding effect of the fluorine atoms and the shielding effect of the hydroxyl and methyl groups. A predicted chemical shift is in the range of 6.7-7.0 ppm.

-

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected, likely in the region of 2.2-2.4 ppm.

-

Phenolic Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, is expected. It could appear anywhere between 4.5 and 8.0 ppm.

¹³C NMR Spectroscopy:

-

C-F Carbons: The carbons directly attached to the fluorine atoms will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (230-260 Hz). These carbons will be found in the downfield region of the aromatic spectrum.

-

C-OH Carbon: The carbon bearing the hydroxyl group will also be in the downfield aromatic region.

-

C-CH₃ Carbon: The carbon attached to the methyl group.

-

Aromatic C-H Carbons: The two equivalent carbons bonded to hydrogen.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region are expected for the aromatic ring.

-

C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F bond.

-

C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹ is expected for the phenolic C-O bond.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 144.04.

-

Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of CO and the formation of a stable cyclopentadienyl cation. The presence of fluorine will influence the fragmentation, and fragments corresponding to the loss of F or HF may be observed.

Applications in Research and Drug Development

The strategic placement of fluorine atoms in drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This compound is a valuable building block for introducing a 2,6-difluorinated phenolic moiety into larger molecules.

Caption: Potential applications of this compound.

Potential Applications:

-

Kinase Inhibitors: The phenol group can act as a hydrogen bond donor, a key interaction in many kinase active sites. The flanking fluorine atoms can enhance binding affinity and block metabolic oxidation at the ortho positions, thereby increasing the drug's half-life.

-

G-Protein Coupled Receptor (GPCR) Modulators: The substituted phenol motif is present in many GPCR ligands. The unique electronic properties of the difluorinated ring can be used to fine-tune receptor subtype selectivity.

-

Agrochemicals: Fluorinated compounds are widely used as herbicides and fungicides. The this compound core could be incorporated into new agrochemical candidates to improve their efficacy and environmental profile.

-

Materials Science: Phenolic resins and polymers can have their properties, such as thermal stability and chemical resistance, modified by the incorporation of fluorine.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety procedures.

GHS Hazard Classification (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. [1]* Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of a reactive phenol group, a metabolically robust difluorinated aromatic ring, and a para-methyl substituent makes it an attractive starting material for the development of novel kinase inhibitors, GPCR modulators, and other bioactive compounds. While detailed experimental data is still emerging, this guide provides a solid foundation for researchers to understand and utilize this promising chemical entity in their work.

References

-

PubChemLite. This compound (C7H6F2O). [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 2,6-Difluoro-4-nitrophenol. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

PubChem. 2,6-Difluorophenol. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

U.S. Environmental Protection Agency. TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. [Link]

-

Arjunan, V., & Mohan, S. (2007). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 68(3), 561–566. [Link]

- Google Patents. CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.

-

ResearchGate. 1 H NMR spectrum for [ 2,6-diformyl-4-methyl phenol ] in DMSO-d6. [Link]

-

ResearchGate. Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. [Link]

-

PubChem. Phenol, 2,6-diethyl-4-methyl-. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. [Link]

-

NIST. Phenol, 2,4,6-tris[(dimethylamino)methyl]-. [Link]

-

National Center for Biotechnology Information. Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. [Link]

-

PubChem. 4-Methyl-2,6-diisopropylphenol. [Link]

-

SciSpace. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with. [Link]

-

PubChem. 2,6-Di-tert-butyl-4-methylphenol. [Link]

- Google Patents. US4056635A - 2,6-Diisopropylphenol as an anaesthetic agent.

-

RSC Publishing. 4-Methyl-2,6-diformylphenol based biocompatible chemosensors for pH: discrimination between normal cells and cancer cells. [Link]

-

NIST. Phenol, 2,6-dibromo-4-methyl-. [Link]

-

PubChem. Pharmaceutical compositions. [Link]

-

USPTO. Patent File Wrapper - Application Data. [Link]

Sources

Strategic Sourcing and Synthetic Applications of 2,6-Difluoro-4-methylphenol in Drug Development

As a Senior Application Scientist, I approach the procurement and utilization of fluorinated building blocks not merely as a logistical task, but as a critical determinant of downstream synthetic success. 2,6-Difluoro-4-methylphenol (CAS: 353557-38-7) is a highly specialized synthon increasingly utilized in medicinal chemistry.

This whitepaper synthesizes the mechanistic rationale for its use, self-validating experimental protocols for its handling, and a data-driven analysis of supplier pricing trends to guide your R&D procurement strategy.

Mechanistic Rationale: The Fluorine Advantage

In drug development, the strategic placement of fluorine atoms fundamentally alters the physicochemical properties of a molecule. The selection of this compound over its unfluorinated counterparts is driven by precise mechanistic causality :

-

pKa Modulation & H-Bonding: The highly electronegative fluorine atoms at the 2- and 6-positions exert a strong electron-withdrawing inductive effect (-I effect). This significantly lowers the pKa of the phenolic hydroxyl group, increasing its propensity to act as a robust hydrogen-bond donor within target protein binding pockets.

-

Metabolic Shielding: The steric bulk of the ortho-fluorine atoms shields the vulnerable phenolic oxygen. This steric hindrance drastically reduces the rate of Phase II metabolic clearance (e.g., glucuronidation), thereby extending the molecule's half-life in vivo.

-

Orthogonal Synthetic Handle: The 4-methyl group provides an ideal site for late-stage functionalization (such as benzylic bromination) while simultaneously blocking cytochrome P450-mediated para-oxidation.

Mechanistic effects of 2,6-difluoro and 4-methyl substitutions on physicochemical properties.

Experimental Workflows & Self-Validating Protocols

When sourcing compounds from global suppliers like or , batch-to-batch variability is a persistent risk. To ensure scientific integrity, every protocol must be designed as a self-validating system .

Protocol 1: Self-Validating Quality Control (QC)

Fluorinated phenols frequently co-purify with asymmetric regioisomers (e.g., 2,5-difluoro-4-methylphenol). Relying solely on a supplier's Certificate of Analysis (COA) is insufficient.

-

Sample Preparation: Dissolve 5 mg of the received batch in 0.5 mL of CDCl3.

-

19F NMR Symmetry Check (Causality): Run a 19F NMR spectrum. Because this compound possesses a plane of symmetry, the two fluorine atoms are chemically equivalent.

-

Validation Gate: A pure batch will yield a single, sharp 19F signal . The appearance of multiple distinct fluorine peaks instantly breaks the symmetry assumption, validating the presence of regioisomeric impurities without the need for an external reference standard. Reject batches failing this symmetry check.

Protocol 2: Benzylic Bromination for API Integration

To convert this building block into an active electrophile (4-(bromomethyl)-2,6-difluorophenol), a radical pathway must be strictly enforced to prevent aromatic ring bromination.

-

Solvent Selection: Suspend the validated phenol in anhydrous trifluorotoluene (PhCF3) or carbon tetrachloride. Causality: Non-polar, aprotic solvents suppress ionic electrophilic aromatic substitution, forcing the reaction down the desired radical pathway.

-

Reagent Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) and 0.05 equivalents of Azobisisobutyronitrile (AIBN). Causality: AIBN undergoes thermal homolysis to initiate the radical chain, while NBS provides a steady, low concentration of Br2, preventing over-bromination.

-

Inert Reflux: Purge the vessel with N2 and heat to reflux (80°C). Causality: Ambient oxygen acts as a radical scavenger; an inert atmosphere is mandatory to prevent chain termination.

-

In-Situ Validation: Monitor the reaction via 1H NMR. The system self-validates progression through the disappearance of the Ar-CH3 singlet (~2.3 ppm) and the emergence of a new Ar-CH2Br singlet (~4.4 ppm).

-

Workup: Cool the mixture to 0°C. The succinimide byproduct will precipitate out of the cold non-polar solvent and can be removed via simple vacuum filtration.

Self-validating workflow for QC and synthetic integration of this compound.

Supply Chain Dynamics & Economic Strategy

The commercial availability of this compound is supported by specialized chemical vendors such as , BLD Pharm, and Sigma-Aldrich [1][2]. Because it is a highly functionalized halogenated compound, procurement strategies must account for both purity premiums and regulatory shipping constraints.

Quantitative Price Trends

Pricing is highly non-linear and scales inversely with volume. R&D quantities carry a significant premium due to the overhead of rigorous analytical validation (HPLC/NMR) required for catalog inclusion.

| Procurement Scale | Target Purity | Estimated Price Range (USD) | Primary Application Phase |

| R&D (100 mg - 5 g) | ≥ 98% | $40.00 - $150.00 / g | Initial SAR studies, assay development |

| Scale-up (10 g - 50 g) | ≥ 95% | $15.00 - $45.00 / g | Pre-clinical API synthesis, tox studies |

| Process (1 kg+) | ≥ 95% | $2.00 - $8.00 / g | Clinical manufacturing, commercial API |

Hazardous Material (HazMat) Logistics

A critical, often overlooked factor in procurement economics is the compound's classification as a dangerous good (Hazard Statements: H302, H315, H318, H335). As documented by suppliers like ChemScene, HazMat shipping fees disproportionately impact small-scale R&D orders[1]. Procurement managers must factor in the following typical surcharges:

-

Hazmat Ground Shipping: ~$50.00 flat fee.

-

Inaccessible International (Haz class 6.1 or 9): ~$98.00 surcharge.

-

Accessible International (Haz class 3, 4, 5 or 8): Up to ~$178.00 surcharge.

Strategic Recommendation: To mitigate these logistical penalties, researchers should consolidate procurement. Rather than ordering 250 mg aliquots iteratively, forecast the project's quarterly requirements and execute a single 5 g to 10 g order, effectively amortizing the HazMat fees across a larger volume of material.

References

Methodological & Application

Synthesis of 2,6-Difluoro-4-methylphenol from 2,6-difluoroaniline

Application Note: Orthogonal Three-Step Synthesis of 2,6-Difluoro-4-methylphenol from 2,6-Difluoroaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Protocol, Mechanistic Guide, and Analytical Workflows

Executive Summary & Strategic Rationale

This compound is a highly sought-after building block in the development of modern agrochemicals, liquid crystals, and pharmaceutical active ingredients. Its unique substitution pattern provides a sterically hindered, electron-deficient phenolic core that resists oxidative degradation while modulating the lipophilicity of drug candidates.

Synthesizing this target directly from 2,6-difluoroaniline[1] requires a precise orthogonal approach to avoid over-alkylation and bypass the need for tedious phenol protecting groups. The optimal route employs a three-step sequence: Regioselective Bromination , sp2-sp3 Suzuki-Miyaura Cross-Coupling , and Controlled Diazotization/Hydrolysis . By installing the methyl group prior to unmasking the phenol, the synthetic logic prevents competitive O-alkylation or ortho-alkylation, ensuring a highly pure final product.

Retrosynthetic Logic & Reaction Pathway

Fig 1: Three-step orthogonal synthesis of this compound from 2,6-difluoroaniline.

Mechanistic Insights & Causality (E-E-A-T)

Do not treat this synthesis as a mere recipe; understanding the causality behind the reagent selection is critical for troubleshooting and scaling.

-

Step 1: Regioselective Electrophilic Aromatic Bromination: The starting material, 2,6-difluoroaniline, possesses competing directing groups. However, the strong electron-donating resonance effect of the primary amine dominates the weak inductive withdrawal of the fluorine atoms. Because the ortho positions are sterically and electronically blocked by fluorine, electrophilic attack by N-bromosuccinimide (NBS) occurs exclusively at the para position[2]. DMF is chosen as the solvent to stabilize the polar transition state of the bromination[3].

-

Step 2: sp2-sp3 Suzuki-Miyaura Cross-Coupling: Coupling an aryl bromide with an alkyl boronic acid is notoriously prone to sluggish kinetics. We utilize

because the bidentate dppf ligand enforces a large "bite angle" on the palladium center. This steric crowding artificially accelerates the reductive elimination step—the most common bottleneck in sp2-sp3 cross-couplings—driving the formation of the aryl-methyl bond. -

Step 3: Diazotization and Controlled Hydrolysis: Converting the amine to a phenol requires the generation of a highly reactive nitrosyl cation (

) from sodium nitrite[4]. Crucial Insight: Sulfuric acid (

Step-by-Step Experimental Methodologies

Synthesis of 4-Bromo-2,6-difluoroaniline (Intermediate 1)

-

Preparation: Charge a flame-dried round-bottom flask with 2,6-difluoroaniline (1.0 equiv) and anhydrous DMF to achieve a 0.5 M concentration. Cool the solution to 0 °C using an ice-water bath.

-

Bromination: Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes to control the mild exotherm[3].

-

Propagation: Remove the ice bath and stir the reaction at room temperature for 3 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

-

Workup: Quench the reaction by pouring the mixture into crushed ice. Extract the aqueous layer with ethyl acetate (

). Wash the combined organic layers vigorously with brine ( -

Isolation: Dry over

, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield 4-bromo-2,6-difluoroaniline as an off-white solid[2].

Synthesis of 2,6-Difluoro-4-methylaniline (Intermediate 2)

-

Preparation: In a Schlenk flask, combine 4-bromo-2,6-difluoroaniline (1.0 equiv), methylboronic acid (1.5 equiv), and potassium carbonate (

, 3.0 equiv). -

Degassing: Add a solvent mixture of 1,4-Dioxane and

(4:1 v/v, 0.2 M). Sparge the biphasic mixture with argon for 15 minutes. -

Catalysis: Add

(0.05 equiv) under a positive flow of argon. Seal the flask and heat to 90 °C with vigorous stirring for 12 hours. -

Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Pass the organic layer through a short pad of Celite to remove precipitated palladium black.

-

Isolation: Concentrate the filtrate and purify via flash chromatography to isolate 2,6-difluoro-4-methylaniline.

Synthesis of this compound (Target Compound)

-

Nitrosation: Suspend 2,6-difluoro-4-methylaniline (1.0 equiv) in a 50% aqueous sulfuric acid solution (v/v) and cool to 0–5 °C in an ice-salt bath[5].

-

Diazotization: Dissolve sodium nitrite (

, 1.2 equiv) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, strictly maintaining the internal temperature below 5 °C to prevent premature nitrogen extrusion[4]. Stir for 30 minutes. -

Hydrolysis: Slowly heat the reaction mixture to 80–100 °C. Vigorous evolution of nitrogen gas will occur as the diazonium salt hydrolyzes to the phenol[5].

-

Workup: Once gas evolution ceases (approx. 1 hour), cool the mixture to room temperature and extract with dichloromethane (DCM).

Self-Validating Systems & In-Process Controls

To guarantee trustworthiness, the protocol integrates self-validating chemical checkpoints:

-

Validation of Step 1: Mass spectrometry (LC-MS) of Intermediate 1 must show a classic 1:1 isotopic doublet at

and -

Validation of Step 2:

NMR of Intermediate 2 will reveal a new integrating singlet at ~2.3 ppm (3H), confirming the sp3 methyl installation. The MS isotopic doublet will disappear. -

Validation of Step 3 (Acid-Base Swing): The final phenol is purified using a self-validating acid-base extraction. Extract the crude DCM layer with 1M

. The target phenol deprotonates and moves into the aqueous layer as a water-soluble phenolate, leaving neutral impurities behind. Re-acidifying the aqueous layer with 6M

Quantitative Data & Yield Analysis

| Step | Chemical Transformation | Reagents & Catalysts | Typical Yield | Key Analytical Marker |

| 1 | Electrophilic Bromination | NBS, DMF | 85 - 92% | MS: 1:1 isotopic pattern ( |

| 2 | Suzuki-Miyaura Methylation | 75 - 85% | ||

| 3 | Diazotization & Hydrolysis | 65 - 75% | Complete solubility in 1M |

References

1.[1] 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem. National Institutes of Health (NIH). URL:[Link] 2.[2] Chemical tuning of photoswitchable azobenzenes: a photopharmacological case study using nicotinic transmission. Beilstein Journal of Organic Chemistry. URL:[Link] 3.[4] Aromatic Reactions: Diazotization of Aniline. OrgoSolver. URL: [Link] 4.[3] p-Diarylboryl Halothiophenols as Multifunctional Catalysts via Photoactive Intramolecular Frustrated Lewis Pairs. DOI.org. URL:[Link] 5.[5] US4005151A - Process for producing polyhalogenated phenols. Google Patents. URL: 6.[6] Diazotisation. Organic Chemistry Portal. URL:[Link]

Sources

- 1. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgosolver.com [orgosolver.com]

- 5. US4005151A - Process for producing polyhalogenated phenols - Google Patents [patents.google.com]

- 6. Diazotisation [organic-chemistry.org]

Application Note: Strategic Protocols for the Hydroxylation of 3,5-Difluorotoluene to 3,5-Difluorobenzyl Alcohol

Introduction

3,5-Difluorotoluene is a highly versatile fluorinated building block in organic synthesis. Its benzylic hydroxylation yields 3,5-difluorobenzyl alcohol, a privileged structural motif essential for synthesizing potent HIV-1 capsid inhibitors like Lenacapavir[1] and selective PPARγ agonists[2].

Direct C-H hydroxylation of electron-deficient toluenes is notoriously difficult to control; the resulting benzylic alcohol is often more susceptible to oxidation than the starting material, leading to over-oxidation into 3,5-difluorobenzaldehyde or 3,5-difluorobenzoic acid[3]. Consequently, industrial and advanced laboratory applications rely on a self-validating, two-step sequence: free-radical bromination followed by nucleophilic hydrolysis[1]. Alternatively, continuous flow oxidation to the aldehyde followed by reduction offers a scalable, lachrymator-free pathway[4].

Mechanistic Causality & Experimental Design

As an application scientist, it is critical to understand why specific reagents and conditions are chosen over direct oxidation methods:

-

Electronic Deactivation vs. Radical Susceptibility : The two meta-fluorine atoms inductively withdraw electron density from the aromatic ring. While this deactivates the ring toward electrophilic aromatic substitution (preventing ring hydroxylation), it leaves the benzylic methyl group primed for radical halogenation.

-

The Causality of the Two-Step Strategy :

-

Radical Bromination : N-Bromosuccinimide (NBS) is used alongside a radical initiator like Azobisisobutyronitrile (AIBN). NBS provides a low, steady-state concentration of Br₂, which prevents unwanted electrophilic ring bromination and maximizes benzylic selectivity.

-

Controlled Hydrolysis : 3,5-Difluorobenzyl bromide is a potent lachrymator[5]. Its hydrolysis must be strictly controlled. Using strong bases (e.g., pure NaOH) at high concentrations can trigger intermolecular Sₙ2 reactions between the formed alkoxide and unreacted bromide, yielding bis(3,5-difluorobenzyl) ether. Employing a mild base like CaCO₃ in aqueous media, or highly dilute NaOH under phase-transfer conditions, ensures the alcohol is the exclusive product[2].

-

Experimental Protocols

Protocol 1: Free-Radical Bromination to 3,5-Difluorobenzyl Bromide

Objective : Synthesize the intermediate 3,5-difluorobenzyl bromide with >95% selectivity.

Reagents :

-

3,5-Difluorotoluene (1.0 equiv, 100 mmol)

-

N-Bromosuccinimide (NBS) (1.05 equiv, 105 mmol)

-

Azobisisobutyronitrile (AIBN) (0.05 equiv, 5 mmol)

-

Solvent: Trifluorotoluene or Acetonitrile (150 mL)

Step-by-Step Procedure :

-

Setup : Equip a 500 mL round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet.

-

Mixing : Dissolve 3,5-difluorotoluene in the chosen solvent. Add NBS and AIBN at room temperature.

-

Initiation & Reflux : Heat the mixture to 75°C. Causality: AIBN thermally decomposes at this temperature to initiate the radical chain reaction.

-

Self-Validation : Monitor the reaction visually. As bromination proceeds, the dense NBS is consumed, and the less dense succinimide byproduct forms. If using a dense solvent like trifluorotoluene, succinimide floats to the surface, serving as a reliable visual indicator of reaction completion (typically 3-4 hours)[6].

-

Workup : Cool to 0°C to fully precipitate the succinimide. Filter the mixture and wash the filter cake with cold solvent. Concentrate the filtrate under reduced pressure to yield crude 3,5-difluorobenzyl bromide. Safety Note: The product is a severe lachrymator; handle exclusively in a well-ventilated fume hood[5].

Protocol 2: Hydrolysis to 3,5-Difluorobenzyl Alcohol

Objective : Convert the lachrymatory bromide to the target alcohol while suppressing etherification.

Reagents :

-

Crude 3,5-difluorobenzyl bromide (from Protocol 1)

-

Calcium Carbonate (CaCO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (1:1 v/v, 200 mL)

Step-by-Step Procedure :

-

Setup : Transfer the crude bromide to a flask equipped with a vigorous overhead stirrer.

-

Reaction : Add the 1,4-Dioxane/Water mixture and CaCO₃. Heat the suspension to reflux (approx. 100°C) for 6-8 hours. Causality: CaCO₃ acts as an acid scavenger, neutralizing the HBr generated during hydrolysis without providing a strong enough alkoxide concentration to cause etherification.

-

Monitoring : Track the disappearance of the bromide via TLC (Hexanes/EtOAc 9:1) or GC-MS. Complete consumption is critical for safe downstream handling.

-

Extraction : Cool to room temperature. Filter off excess salts. Extract the aqueous/organic mixture with Ethyl Acetate (3 x 100 mL).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude alcohol can be purified via vacuum distillation to yield pure 3,5-difluorobenzyl alcohol.

Alternative Protocol: Continuous Flow Oxidation

For industrial scale-up aiming to avoid lachrymatory intermediates, continuous flow oxidation of 3,5-difluorotoluene using hydrogen peroxide (H₂O₂) and a Cobalt/Molybdenum catalyst in acetic acid yields 3,5-difluorobenzaldehyde[4]. The aldehyde is subsequently reduced to the alcohol using Sodium Borohydride (NaBH₄) in methanol. This method offers superior thermal control and mitigates the hazards of batch radical reactions[4].

Data Presentation

Table 1: Quantitative Comparison of Hydroxylation Strategies

| Parameter | Two-Step (Bromination + Hydrolysis) | Continuous Flow Oxidation + Reduction |

| Primary Reagents | NBS, AIBN, CaCO₃, H₂O | H₂O₂, Co/Mo Catalyst, NaBH₄ |

| Overall Yield | 75 - 85% | 65 - 75% |

| Scalability | Moderate (Lachrymator handling required) | High (Continuous tubular reactor) |

| Primary Impurities | Bis(3,5-difluorobenzyl) ether | 3,5-Difluorobenzoic acid (over-oxidation) |

| Safety Profile | Requires strict engineering controls | Mild conditions, high raw material utilization |

Reaction Workflow Visualization

Mechanistic pathways for the hydroxylation of 3,5-difluorotoluene to 3,5-difluorobenzyl alcohol.

References

Sources

- 1. 3,5-Difluorobenzylzinc bromide | 308796-30-7 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3,5-Difluorobenzoic acid | 455-40-3 | Benchchem [benchchem.com]

- 4. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]

Using 2,6-Difluoro-4-methylphenol as a liquid crystal intermediate

Application Note: 2,6-Difluoro-4-methylphenol as a Keystone Intermediate in High-Performance Liquid Crystal Synthesis

Audience: Materials Scientists, Synthetic Chemists, and Electro-Optical Device Engineers Content Type: Advanced Application Protocol & Mechanistic Guide

Introduction & Mechanistic Principles

The evolution of advanced liquid crystal (LC) displays and photonic technologies relies heavily on the precise molecular engineering of fluorinated intermediates. Among these, This compound (CAS: 353557-38-7) serves as a highly versatile building block. By leveraging its unique electronic and steric properties, researchers can synthesize mesogens that exhibit extraordinary thermal stability, wide nematic phase ranges, and highly tunable dielectric anisotropies.

The "Twist and Polar" Effects of 2,6-Difluoro Substitution

The strategic placement of fluorine atoms at the 2,6-positions of the phenol ring fundamentally alters the molecule's behavior in a liquid crystal matrix. Dissecting this terminal fluorinated regulator reveals that the 2,6-difluoro substituent induces a specific "twist effect" that facilitates steric molecular configuration, while its highly polar nature promotes strong dipole-dipole interactions[1].

When incorporated into a larger mesogenic core, this substitution pattern generates a strong transverse dipole moment perpendicular to the molecule's long axis. This results in a large negative dielectric anisotropy (

Fig 1: Structural causality of this compound in LC material design.

Quantitative Impact on Electro-Optical Properties

The extensive fluorination provided by this intermediate not only modifies electronic properties but also significantly improves the molecule's thermal and chemical stability by increasing the energy required to break molecular bonds[3].

Table 1: Comparative Electro-Optical and Thermal Properties of LC Derivatives

| Compound Core | Terminal Substitution | Dielectric Anisotropy ( | Phase Transition (°C) | Target Application |

| Biphenyl Ester | -H (Non-fluorinated) | -0.8 | Cr 45 N 110 I | Standard TN-LCD |

| Biphenyl Ester | 2,6-Difluoro | -4.5 | Cr 32 N 95 I | VA-LCD |

| 1,3-Dioxane Benzoate | 2,6-Difluoro | > 10,000 | Cr 40 NF 120 I | Ferroelectric Photonics |

(Note: Cr = Crystalline, N = Nematic, NF = Ferroelectric Nematic, I = Isotropic)